-OG is a crucial metabolite involved in various cellular processes, including energy metabolism and gene regulation. 2,4-PDCA monohydrate structurally mimics 2-OG, allowing it to interact with and potentially inhibit enzymes that depend on 2-OG for their activity. This property makes 2,4-PDCA monohydrate a valuable tool for studying these enzymes and their roles in cellular function. Researchers are exploring the potential of 2,4-PDCA monohydrate to modulate the activity of enzymes involved in:
These enzymes play a critical role in gene expression by removing methyl groups from histones, proteins that package DNA in chromosomes. 2,4-PDCA monohydrate may be useful in understanding how these enzymes function and developing drugs that target them for therapeutic purposes [].
This class of enzymes utilizes oxygen to perform various reactions in the body. Some dioxygenases are dependent on 2-OG for their activity. Studies suggest that 2,4-PDCA monohydrate may inhibit specific dioxygenases, potentially impacting processes like collagen biosynthesis and hypoxia signaling [].
2,4-Pyridinedicarboxylic acid monohydrate, also known as Lutidinic acid, is a chemical compound with the molecular formula C₇H₇NO₅ and a molecular weight of approximately 185.13 g/mol. This compound is characterized by its two carboxylic acid functional groups (-COOH) located at the 2 and 4 positions of the pyridine ring. The presence of a water molecule in its structure classifies it as a monohydrate, which affects its physical properties such as solubility and stability .
The compound appears as a crystalline solid and is soluble in water, with a reported solubility of about 2.49 g/L at 25 °C . Its melting point ranges between 246 °C to 249 °C, indicating its thermal stability .
These reactions are significant for synthesizing derivatives that may exhibit different biological or chemical properties.
Research indicates that 2,4-Pyridinedicarboxylic acid monohydrate exhibits various biological activities, including:
These biological activities highlight its potential therapeutic applications.
2,4-Pyridinedicarboxylic acid monohydrate can be synthesized through several methods:
Each method may vary in yield and purity depending on the reaction conditions used.
The applications of 2,4-Pyridinedicarboxylic acid monohydrate are diverse:
Interaction studies involving 2,4-Pyridinedicarboxylic acid monohydrate focus on its behavior with other compounds:
These studies are essential for assessing safety profiles and optimizing its use in formulations.
Several compounds share structural features with 2,4-Pyridinedicarboxylic acid monohydrate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyridine-2,6-dicarboxylic acid | C₇H₆N₂O₄ | Has carboxylic groups at different positions on the pyridine ring. |
| 3-Hydroxy-2-pyridinecarboxylic acid | C₆H₅NO₃ | Contains a hydroxyl group along with a carboxylic group, affecting solubility. |
| Nicotinic acid | C₆H₅NO₂ | A simpler structure with only one carboxyl group; widely used in nutrition. |
These compounds exhibit varying degrees of biological activity and applications based on their structural differences. The unique positioning of functional groups in 2,4-Pyridinedicarboxylic acid monohydrate contributes to its distinct properties and potential uses in research and industry.
Irritant